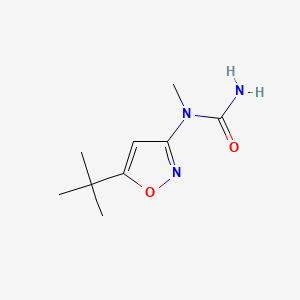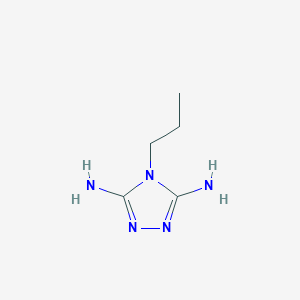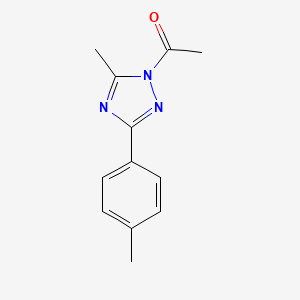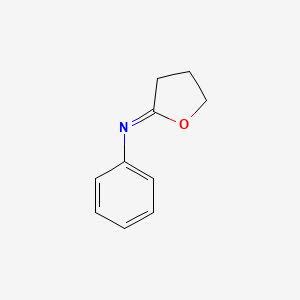
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea typically involves the formation of the isoxazole ring followed by the introduction of the urea moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been reported to be efficient and catalyst-free for the synthesis of 5-substituted isoxazoles .
化学反応の分析
Types of Reactions
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of functionalized isoxazole derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
作用機序
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea involves its interaction with molecular targets such as FLT3. By inhibiting the phosphorylation of FLT3, the compound can induce apoptosis in cancer cells, leading to tumor regression. This mechanism has been demonstrated in preclinical studies using xenograft models .
類似化合物との比較
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Another isoxazole derivative with similar biological activities.
5-Amino-3-(tert-butyl)isoxazole: A related compound that can be synthesized under specific conditions.
Uniqueness
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea stands out due to its specific substitution pattern and its potential as a FLT3 inhibitor. Its unique structure allows for selective interactions with molecular targets, making it a promising candidate for drug development .
特性
CAS番号 |
55861-83-1 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(11-14-6)12(4)8(10)13/h5H,1-4H3,(H2,10,13) |
InChIキー |
PQVQZRLAASYPHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NO1)N(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)






![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)


![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)

